molecular formula C8H8BrNO2 B3422363 Methyl N-(2-bromophenyl)carbamate CAS No. 25216-70-0

Methyl N-(2-bromophenyl)carbamate

Cat. No.: B3422363
CAS No.: 25216-70-0
M. Wt: 230.06 g/mol
InChI Key: NQAASRWRCHYEBM-UHFFFAOYSA-N
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Description

Methyl N-(2-bromophenyl)carbamate is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a carbamate derivative, characterized by the presence of a bromine atom attached to the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-bromophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Substitution: Various substituted phenylcarbamates.

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Reduced forms of the carbamate.

    Hydrolysis: 2-bromoaniline and methyl carbamate.

Scientific Research Applications

Methyl N-(2-bromophenyl)carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl N-(2-bromophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s bromine atom and carbamate group play crucial roles in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Methyl N-(2-bromophenyl)carbamate can be compared with other carbamate derivatives, such as:

    Methyl N-(4-bromophenyl)carbamate: Similar structure but with the bromine atom at the para position.

    Methyl N-(2-chlorophenyl)carbamate: Contains a chlorine atom instead of bromine.

    Methyl N-(2-fluorophenyl)carbamate: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom at the ortho position in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and distinct biological activity compared to its analogs .

Properties

IUPAC Name

methyl N-(2-bromophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAASRWRCHYEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879357
Record name CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25216-70-0
Record name CARBAMIC ACID, (2-BROMOPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(2-bromophenyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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